4-(Pentafluorosulfur)phenylacetic acid

Overview

Description

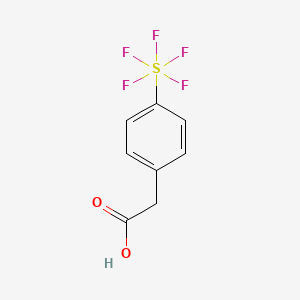

“4-(Pentafluorosulfur)phenylacetic acid” is a chemical compound with the CAS number 1839048-23-5 . It is a sulfur-containing organic compound. The molecule contains a total of 23 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 5 Fluorine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15) . This indicates the presence of a phenyl ring attached to an acetic acid group, with a pentafluorosulfur group attached to the phenyl ring . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 262.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Role in Penicillin Production

4-(Pentafluorosulfur)phenylacetic acid, as a derivative of phenylacetic acid, plays a significant role in the production of penicillin. Phenylacetic acid is known to increase the total yield of penicillin in both surface and submerged cultures, without markedly changing the ratio of penicillin types. This enhancement is due to its role as a precursor in the biosynthesis of penicillin G, a widely used antibiotic (Moyer & Coghill, 1947).

Differentiation of Natural and Synthetic Acids

The differentiation between natural and synthetic phenylacetic acids, which include this compound, can be achieved through deuterium NMR spectroscopy. This differentiation is crucial for verifying the origin of phenylacetic acid used in various applications, including pharmaceuticals (Aleu et al., 2002).

Detection in Biological Fluids

This compound, as part of the phenylacetic acid family, has been detected in human cerebrospinal fluid and plasma. This detection is significant for understanding its physiological roles and potential biomedical applications (Fellows et al., 1978).

Removal from Aqueous Streams

The removal of phenylacetic acids, including this compound, from aqueous streams is crucial, especially in the pharmaceutical industry. Techniques like adsorption are favored due to their low cost and high efficiency, ensuring the recovery of these valuable compounds (Madan & Wasewar, 2017).

Safety and Hazards

“4-(Pentafluorosulfur)phenylacetic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn . If it comes into contact with the skin or eyes, or if it is inhaled, specific first aid measures should be taken .

Mechanism of Action

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other substances can potentially affect the compound’s action .

Properties

IUPAC Name |

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIVYRSOFXWOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

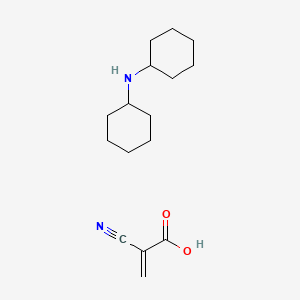

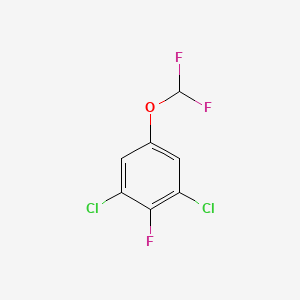

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)